Cas no 31555-05-2 (Methyl 4-hydroxybut-2-ynoate)

Methyl 4-hydroxybut-2-ynoate is a versatile alkyne-containing ester with applications in organic synthesis and pharmaceutical intermediates. Its structure combines a hydroxyl group and an ester functionality on a butynoate backbone, enabling selective modifications such as nucleophilic additions or coupling reactions. The compound is particularly useful in click chemistry and as a building block for heterocyclic frameworks. Its stability under standard conditions and compatibility with various reaction conditions make it a practical choice for researchers. The presence of both reactive sites (hydroxyl and alkyne) allows for further derivatization, enhancing its utility in targeted molecular design.
Methyl 4-hydroxybut-2-ynoate structure
Methyl 4-hydroxybut-2-ynoate structure
Product Name:Methyl 4-hydroxybut-2-ynoate
CAS No:31555-05-2
MF:C5H6O3
MW:114.099341869354
MDL:MFCD00029655
CID:315101
PubChem ID:325086
Update Time:2025-10-24

Methyl 4-hydroxybut-2-ynoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-hydroxybut-2-ynoate
    • 2-Butynoic acid,4-hydroxy-, methyl ester
    • METHYL 4-HYDROXY-2-BUTYNOATE
    • Methyl-4-hydroxy-2-butynoate
    • 4-hydroxybut-2-ynoic acid methyl ester
    • AC1L6VHP
    • AG-F-05248
    • CTK4G7339
    • hydroxymethylpropargylic methyl ester
    • methyl 3-hydroxy-2-butynoate
    • methyl 4-hydroxy-2-but-2-ynoate
    • NSC292683
    • SBB069564
    • Tetrolic acid, hydroxy-, methyl ester
    • 4-hydroxy-but-2-ynoic acid methyl ester
    • SYPLUFBJMSFMTN-UHFFFAOYSA-N
    • 31555-05-2
    • SCHEMBL3277502
    • 2-Butynoic acid, 4-hydroxy-, methyl ester
    • AB7534
    • NSC 292683
    • methyl gamma-hydroxy-2-butynoate
    • methyl4-hydroxybut-2-ynoate
    • AKOS016009316
    • MFCD00029655
    • FT-0657544
    • methyl 4-hydroxy-2-butinoate
    • DTXSID00315166
    • EN300-220367
    • NSC-292683
    • SY023366
    • 4-Hydroxy-2-butynoic acid methyl ester
    • MDL: MFCD00029655
    • Inchi: 1S/C5H6O3/c1-8-5(7)3-2-4-6/h6H,4H2,1H3
    • InChI Key: SYPLUFBJMSFMTN-UHFFFAOYSA-N
    • SMILES: O(C(C#CCO)=O)C

Computed Properties

  • Exact Mass: 114.03168
  • Monoisotopic Mass: 114.031694049g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53
  • LogP: -0.84490

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Methyl 4-hydroxybut-2-ynoate Suppliers

Amadis Chemical Company Limited
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(CAS:31555-05-2)Methyl 4-hydroxybut-2-ynoate
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Quantity:5g/1g/250mg
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):1469.0/419.0/157.0
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Additional information on Methyl 4-hydroxybut-2-ynoate

Methyl 4-hydroxybut-2-ynoate (CAS No. 31555-05-2): A Comprehensive Overview in Modern Chemical Biology

Methyl 4-hydroxybut-2-ynoate, identified by its chemical abstracts service number CAS No. 31555-05-2, is a compound of significant interest in the field of chemical biology. This molecule, characterized by its unique structural features, has garnered attention for its potential applications in pharmaceutical research and synthetic chemistry. The presence of both a hydroxyl group and a terminal alkyne moiety makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of bioactive compounds.

The molecular structure of Methyl 4-hydroxybut-2-ynoate consists of a four-carbon backbone with a hydroxyl group at the fourth carbon and an alkyne functional group at the second carbon. This configuration allows for diverse chemical transformations, making it a valuable building block in organic synthesis. The compound's reactivity is further enhanced by the electron-withdrawing nature of the alkyne, which influences its interactions with other molecules.

In recent years, Methyl 4-hydroxybut-2-ynoate has been explored for its role in the synthesis of various pharmacologically relevant molecules. Its structural motifs are frequently incorporated into drug candidates targeting different biological pathways. For instance, the hydroxyl group can participate in hydrogen bonding interactions, which are crucial for molecule-receptor binding affinity, while the alkyne can undergo cross-coupling reactions to introduce additional functional groups.

One of the most notable applications of Methyl 4-hydroxybut-2-ynoate is in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling and are often implicated in diseases such as cancer. By modifying the structure of Methyl 4-hydroxybut-2-ynoate, researchers have been able to design molecules that specifically inhibit certain kinases, thereby disrupting abnormal signaling pathways. These inhibitors have shown promise in preclinical studies and are being further investigated for their therapeutic potential.

Another area where Methyl 4-hydroxybut-2-ynoate has found utility is in the synthesis of protease inhibitors. Proteases are enzymes that cleave peptide bonds and are involved in various physiological processes. Inhibiting specific proteases can lead to therapeutic benefits, particularly in conditions like inflammation and infection. The compound's ability to serve as a precursor for more complex molecules has enabled the development of novel protease inhibitors with improved efficacy and selectivity.

The synthetic versatility of Methyl 4-hydroxybut-2-ynoate also extends to its use as a building block for natural product analogs. Natural products often contain complex structural motifs that are difficult to synthesize from scratch. By leveraging Methyl 4-hydroxybut-2-ynoate as an intermediate, chemists can efficiently construct analogs that mimic the bioactivity of these natural products while potentially offering improved pharmacological properties.

Recent advancements in synthetic methodologies have further enhanced the utility of Methyl 4-hydroxybut-2-ynoate. For example, transition metal-catalyzed cross-coupling reactions have enabled the introduction of aryl or vinyl groups at various positions along the carbon chain. These reactions have opened up new possibilities for designing molecules with tailored properties, such as enhanced solubility or improved metabolic stability.

The compound's role in drug discovery is also supported by computational studies that predict its interactions with biological targets. Molecular docking simulations have been used to model how Methyl 4-hydroxybut-2-ynoate might bind to proteins or other biomolecules, providing insights into its potential pharmacological activity. These computational approaches complement experimental efforts and help guide the design of more effective drug candidates.

In conclusion, Methyl 4-hydroxybut-2-ynoate (CAS No. 31555-05-2) is a multifaceted compound with significant applications in chemical biology and pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and protease inhibitors. The ongoing development of new synthetic methodologies continues to expand its utility, making it an indispensable tool for researchers striving to develop novel therapeutics.

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Amadis Chemical Company Limited
(CAS:31555-05-2)Methyl 4-hydroxybut-2-ynoate
A820899
Purity:99%/99%/99%
Quantity:5g/1g/250mg
Price ($):1469.0/419.0/157.0
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